molecular formula C23H23ClO7 B14958429 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B14958429
M. Wt: 446.9 g/mol
InChI Key: WAUBFKVJIYQEBJ-UHFFFAOYSA-N
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Description

4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic coumarin derivative with a complex ester substitution at the 7-position. The compound combines a coumarin core (2H-chromen-2-one) modified with a 4-butyl group and a 6-chloro substituent, esterified with 3,4,5-trimethoxybenzoic acid. The 3,4,5-trimethoxybenzoate moiety is structurally analogous to methyl gallate derivatives, which are often explored for their electron-withdrawing and lipophilic properties, enhancing cellular uptake and stability .

Properties

Molecular Formula

C23H23ClO7

Molecular Weight

446.9 g/mol

IUPAC Name

(4-butyl-6-chloro-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H23ClO7/c1-5-6-7-13-10-21(25)30-17-12-18(16(24)11-15(13)17)31-23(26)14-8-19(27-2)22(29-4)20(9-14)28-3/h8-12H,5-7H2,1-4H3

InChI Key

WAUBFKVJIYQEBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituents:

  • Coumarin Core : The 4-butyl and 6-chloro groups increase lipophilicity compared to simpler coumarins like 7-hydroxycoumarin. The butyl chain may enhance membrane permeability, while the chloro group could influence electronic effects and binding affinity .
  • Ester Group : The 3,4,5-trimethoxybenzoate ester differentiates it from other coumarin esters (e.g., methyl or ethyl benzoates). The trimethoxy substitution pattern is critical for steric and electronic interactions, as seen in related compounds like methyl 3,4,5-trimethoxybenzoate , which is used in synthesizing bioactive molecules .

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Relevance
4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate Coumarin 4-butyl, 6-Cl, 3,4,5-(OCH₃)₃ Hypothesized anticancer activity
Methyl 3,4,5-trimethoxybenzoate Benzoate ester 3,4,5-(OCH₃)₃ Precursor for pharmacophores
7-Hydroxycoumarin Coumarin 7-OH Fluorescent probe, antioxidant
Ethyl 3-(p-chlorophenyl)-2H-azirine-2-carboxylate Azirine ester p-Cl-phenyl Antimicrobial studies

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